molecular formula C20H19ClO6 B2886098 2-Propen-1-one, 3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)- CAS No. 1706522-38-4

2-Propen-1-one, 3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-

Cat. No.: B2886098
CAS No.: 1706522-38-4
M. Wt: 390.82
InChI Key: LWGDUBBPIZXELE-GQCTYLIASA-N
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Description

2-Propen-1-one, 3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

(E)-3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClO6/c1-23-17-11-13(18(21)20(25-3)19(17)24-2)4-6-14(22)12-5-7-15-16(10-12)27-9-8-26-15/h4-7,10-11H,8-9H2,1-3H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGDUBBPIZXELE-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C=CC(=O)C2=CC3=C(C=C2)OCCO3)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C(=C1)/C=C/C(=O)C2=CC3=C(C=C2)OCCO3)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: The chloro group in the compound can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution: Reagents such as sodium azide (NaN3), sodium hydroxide (NaOH), or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 2-Propen-1-one, 3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization and derivatization reactions.

Biology

In biological research, chalcones and their derivatives are studied for their potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, chalcones are explored for their therapeutic potential. The compound may be evaluated for its efficacy in treating various diseases and conditions, such as cancer, inflammation, and microbial infections.

Industry

In the industrial sector, chalcones are used as intermediates in the synthesis of dyes, pigments, and other fine chemicals. This compound may find applications in similar areas.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-chloro-3,4,5-trimethoxyphenyl)-1-phenylprop-2-en-1-one
  • (2E)-3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Uniqueness

The uniqueness of 2-Propen-1-one, 3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)- lies in its specific substitution pattern and the presence of the benzodioxin ring. This structural feature may impart unique biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

The compound 2-Propen-1-one, 3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)- is a synthetic organic molecule characterized by its unique structure, which includes a chloro group and multiple methoxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClO4C_{21}H_{20}ClO_4, with a molecular weight of approximately 385.8 g/mol. The structure features a propenone backbone with a chloro-substituted phenyl ring and a benzodioxin moiety.

PropertyValue
Molecular FormulaC21H20ClO4
Molecular Weight385.8 g/mol
IUPAC Name(E)-1-(2-chloro-1-methylindol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
InChI KeyGJOQLHMRTSPYSU-MDZDMXLPSA-N

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The chloro and trimethoxy groups may interact with specific enzymes or receptors, leading to altered cellular pathways.
  • Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have shown the ability to modulate oxidative stress within cells.
  • Apoptosis Induction : There is potential for this compound to trigger apoptosis in cancer cells through mitochondrial pathways.

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the trimethoxyphenyl group can inhibit bacterial growth effectively. The presence of the chloro group may enhance these effects by increasing lipophilicity and facilitating membrane penetration.

Anticancer Properties

Recent studies have explored the anticancer potential of related compounds. For example:

  • Case Study : A study on analogs revealed that certain structural modifications lead to increased cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The mechanism involved disruption of the cell cycle and induction of apoptosis.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of specific enzymes

Research Findings

  • Antimicrobial Studies : A study published in ChemInform highlighted the antimicrobial efficacy of related compounds against pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized various concentrations to determine minimum inhibitory concentrations (MIC) and found promising results for derivatives similar to the target compound .
  • Cytotoxicity Assays : Research conducted on structural analogs demonstrated significant cytotoxic effects on cancer cell lines. The assays indicated that compounds with similar functional groups could effectively induce cell death through apoptosis pathways .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound's interaction with cellular targets could lead to oxidative stress response modulation, which is critical in cancer therapy .

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